4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
CAS No.: 116529-31-8
Cat. No.: VC21088329
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116529-31-8 |
|---|---|
| Molecular Formula | C5H12ClNO2S |
| Molecular Weight | 185.67 g/mol |
| IUPAC Name | 1,1-dioxothian-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2S.ClH/c6-5-1-3-9(7,8)4-2-5;/h5H,1-4,6H2;1H |
| Standard InChI Key | XUECUYGAJXDZKG-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCC1N.Cl |
| Canonical SMILES | C1CS(=O)(=O)CCC1N.Cl |
Introduction
Chemical Identity and Structure
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is an organic compound with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . It is identified by the CAS Registry Number 116529-31-8 . The compound is also known by several synonyms, including (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amine hydrochloride .
The chemical structure features a six-membered thiopyran ring with a sulfone group (1,1-dioxide), an amine group at the 4-position, and a hydrochloride salt form that enhances its water solubility and stability. This structure gives the compound its unique chemical properties and reactivity patterns that make it valuable in various applications.
Physical and Chemical Properties
The physical and chemical properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride play a significant role in its applications and handling requirements. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
The compound is stable under normal conditions but requires proper storage due to its hygroscopic nature. Its high melting point indicates good thermal stability, while its water solubility facilitates its use in various chemical reactions and applications .
Applications in Scientific Research and Industry
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride has diverse applications across multiple scientific and industrial fields, owing to its unique chemical structure and properties.
Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders . Its ability to effectively cross the blood-brain barrier makes it especially useful in developing treatments for conditions affecting the central nervous system. The compound's structure allows for further modification and derivatization, enabling medicinal chemists to create libraries of compounds with potentially beneficial pharmacological properties .
Agricultural Chemistry
In agricultural applications, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is utilized in the formulation of agrochemicals, where it enhances the efficacy of pesticides and herbicides . This enhanced efficacy can lead to improved crop yields and greater sustainability in agricultural practices. The compound's water solubility makes it particularly useful in creating formulations that can be easily applied to crops .
Analytical Chemistry
As a reagent in analytical methods, the compound aids in detecting and quantifying specific biomolecules . Its unique chemical properties allow it to interact with target molecules in ways that facilitate their identification and measurement. This application supports advancements in biochemical analysis and diagnostics, contributing to improvements in laboratory techniques and methodologies.
Material Science
The compound finds applications in the development of polymers and materials with enhanced properties . These include improved thermal stability and resistance to chemical degradation. By incorporating 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride into polymer structures, scientists can create materials with specific characteristics tailored for particular applications .
Biotechnology
In biotechnological applications, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is utilized in enzyme stabilization and as a co-factor in biochemical reactions . These applications can lead to more efficient production processes in biotechnology, supporting advancements in this rapidly evolving field .
Research Findings and Synthetic Applications
Recent research has highlighted the significant role of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride in chemical synthesis, particularly in the development of selective chemical probes.
Role in the Synthesis of I-BRD9
One of the most notable applications of this compound is in the synthesis of I-BRD9, a selective chemical probe that targets specific proteins involved in cellular processes. In the documented synthetic pathway, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is used as a key reagent in the following manner:
The synthesis begins with compound 49 in methanol at room temperature, to which sodium methoxide is added. After heating the reaction mixture at 75°C for 5 hours, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (1.98 g, 10.60 mmol) is added, and the solution is heated for an additional 18 hours. Following removal of volatile components and appropriate workup, this reaction yields compound 50 (7-Bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide) .
This synthetic pathway demonstrates the utility of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride in creating complex molecular structures with specific biological activities.
Structural Insights from Binding Studies
Research on the binding mode of thienopyridone derivatives containing the tetrahydro-2H-thiopyran 1,1-dioxide moiety has revealed interesting structural features. In binding studies with BRD9, the electron density for the tetrahydro-2H-thiopyran 1,1-dioxide substituent showed that the amide preferentially adopts an axial rather than equatorial position on the ring . This structural insight is valuable for understanding the compound's interaction with biological targets and for designing derivatives with enhanced binding properties.
| Supplier | Product Number | Purity | Available Sizes | Storage Recommendations |
|---|---|---|---|---|
| TCI Chemicals | A3327 | >98.0%(T)(N) | 200 mg, 1 g | Room temperature, inert gas, cool and dark place (<15°C) |
| Vulcan Chem | VC21088329 | Not specified | Not specified | Not specified |
| Sigma-Aldrich | SYX00433 | Not specified | 1 g | Not specified |
| MolCore | CS22595 | NLT 98% | Not specified | Dry, sealed, cool place |
The compound is typically supplied with a purity of at least 98%, ensuring its suitability for research and development applications . Storage recommendations generally suggest keeping the compound in a cool, dry place under inert gas due to its hygroscopic nature .
Analytical Methods and Quality Control
Quality control of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride typically involves several analytical techniques to ensure purity and identity.
Structural Confirmation
NMR spectroscopy is a primary method for confirming the chemical structure of the compound . This technique provides detailed information about the arrangement of atoms in the molecule, ensuring that the product has the expected chemical composition and structure.
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